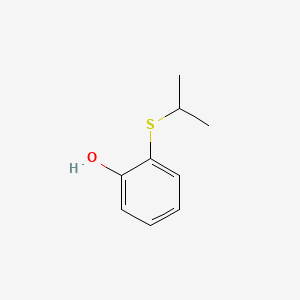

2-(Isopropylthio)phenol

Description

Structure

3D Structure

Properties

CAS No. |

29549-62-0 |

|---|---|

Molecular Formula |

C9H12OS |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-propan-2-ylsulfanylphenol |

InChI |

InChI=1S/C9H12OS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 |

InChI Key |

VYKRWSHXGFQDAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC=CC=C1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Isopropylthio Phenol and Its Analogs

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 2-(isopropylthio)phenol often rely on multi-step sequences involving the formation of a carbon-sulfur bond. These routes are well-documented and provide a foundational understanding of the reactivity of phenols and thiols.

Thiolation of Phenols

The direct introduction of a thiol group to a phenol (B47542) is not a single-step process but rather a sequence that transforms the phenol into a thiophenol, which can then be alkylated. A common general method involves a three-step process:

Conversion to O-Aryl Dialkylthiocarbamate: A phenol is reacted with an N,N-dialkylthiocarbamoyl chloride. For instance, 2-naphthol (B1666908) can be converted to O-2-naphthyl dimethylthiocarbamate in 68–73% yield by reacting it with N,N-dimethylthiocarbamyl chloride in an aqueous potassium hydroxide (B78521) solution. orgsyn.org

Thermal Rearrangement: The O-aryl dialkylthiocarbamate undergoes thermal rearrangement (pyrolysis) to the corresponding S-aryl dialkylthiocarbamate. orgsyn.org

Hydrolysis: The S-aryl ester is then hydrolyzed, typically with a strong base like potassium hydroxide, to yield the target thiophenol. orgsyn.org

Another route involves reacting the phenol with thiophosgene (B130339) to create an aryl chlorothionoformate. google.com This intermediate is then converted to the corresponding fluorothionoformate, rearranged by heating to a fluorothiolformate, and finally hydrolyzed to the thiophenol. google.com These methods provide the necessary thiophenol precursor for subsequent thioetherification.

Thioetherification Reactions, including those involving alkyl halides and thiophenols

Thioetherification is a fundamental method for forming the C-S bond in this compound. The most direct approach is the S-alkylation of a thiophenol with an isopropyl halide. This reaction typically proceeds via a nucleophilic substitution mechanism.

The process begins with the deprotonation of the thiophenol using a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, such as 2-bromopropane, displacing the halide and forming the thioether.

General Reaction Scheme: Ar-SH + Base → Ar-S⁻ Ar-S⁻ + (CH₃)₂CH-X → Ar-S-CH(CH₃)₂ + X⁻ (where Ar = aryl group, X = halogen)

Traditionally, these reactions, particularly nucleophilic aromatic substitution (SₙAr), are performed with electron-deficient aryl halides using strong bases in polar solvents at elevated temperatures. nih.gov However, for the S-alkylation of thiophenols, milder conditions can often be employed. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. acs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Reference |

| Thiophenol | Alkyl Halide | K₂CO₃ | DMAc | RT–60 °C | Aryl Alkyl Thioether | rsc.org |

| Thiol | Heteroaryl Halide | Exogenous Base (None) | MeCN | Ambient/50 °C | Heteroaryl Thioether | nih.gov |

A recent study uncovered a method for thioetherification that proceeds without light, transition metals, or an external base, relying on a unique "proton transfer dual ionization" (PTDI) SₙAr mechanism. nih.gov

Rearrangement Reactions (e.g.,nih.govtandfonline.com-sigmatropic rearrangement of phenoxysulfonium ylides)

The nih.govtandfonline.com-sigmatropic rearrangement offers a highly selective method for the ortho-alkylation of phenols, providing a direct route to 2-(alkylthio)phenols. acs.orgrsc.org This reaction proceeds through a concerted, five-membered cyclic transition state, ensuring exclusive substitution at the ortho position. acs.orgorganic-chemistry.org

The key steps in this process are:

Formation of an Oxasulfonium Salt: The phenol reacts with a sulfide (B99878) that has been activated, for example, by N-chlorosuccinimide, to form a phenoxysulfonium salt. acs.org

Ylide Generation: A base is used to deprotonate the carbon adjacent to the sulfur atom, generating a reactive phenoxysulfonium ylide. acs.org

nih.govtandfonline.com-Sigmatropic Rearrangement: The ylide undergoes a rapid intramolecular rearrangement. This process involves the migration of the sulfur substituent to the ortho position of the phenolic ring, leading to an intermediate cyclohexadienone. acs.org

Rearomatization: A hydrogen transfer event restores the aromaticity of the ring, yielding the final ortho-substituted phenol product, such as a 2-(alkylthiomethyl)phenol. acs.org

This methodology is a powerful tool for creating C-C bonds and has been used to synthesize a variety of ortho-substituted phenols. wikipedia.org The atom Y in the general scheme for this rearrangement can be sulfur, selenium, or nitrogen. wikipedia.org When Y is sulfur, the reaction is known as the Mislow–Evans rearrangement if the product is treated with a thiophile to produce an allylic alcohol. wikipedia.org

Novel Approaches in Compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for constructing aryl thioethers. These novel approaches often employ catalysis and adhere to the principles of green chemistry.

Catalytic Strategies for Efficient Production (e.g., metal-catalyzed cross-coupling reactions)

When classical SₙAr reactions are not feasible due to the electronic properties of the substrates, metal-catalyzed cross-coupling reactions provide a powerful alternative. acsgcipr.org Palladium and copper-based catalysts are most commonly employed for C-S bond formation. rsc.orgacsgcipr.org

Mechanism: The general catalytic cycle for these reactions involves:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the aryl halide bond. acsgcipr.org

Coordination and Deprotonation: The thiol coordinates to the metal center, and a base facilitates its deprotonation to form a thiolate ligand. acsgcipr.org

Reductive Elimination: The aryl group and the thiolate group couple and are eliminated from the metal center, forming the aryl thioether product and regenerating the active catalyst. acsgcipr.org

A variety of ligands, such as phosphines (e.g., Xantphos) and N-heterocyclic carbenes, are crucial for the success of these couplings, as they modulate the reactivity and stability of the metal catalyst. acsgcipr.orgorganic-chemistry.org Recent protocols have demonstrated the coupling of aryl halides with thioacetates using specialized catalysts like tBuBrettPhos Pd G3 under mild conditions. nih.gov Furthermore, palladium-catalyzed intermolecular transthioetherification allows for the transfer of a thioether group from one molecule to an aryl halide. nih.govrsc.org

| Aryl Partner | Sulfur Partner | Catalyst System | Base | Key Feature | Reference |

| Aryl Halide | Thiol | Pd or Cu complexes | Inorganic/Organic bases | Broad substrate scope | acsgcipr.org |

| Aryl Halide | Thioacetate | tBuBrettPhos Pd G3 | - | Mild conditions, lab-friendly reagents | nih.gov |

| Aryl Iodide | S-Aryl Thioformate | Pd₂(dba)₃ / Xantphos | CH₃CO₂K | Thioester transfer at ambient temp | organic-chemistry.org |

| Aryl Halide | Thiophenol | Pd/ZnIn₂S₄ | - | Visible light-initiated, green strategy | rsc.org |

Green Chemistry Principles in Synthesis

The development of sustainable synthetic methods is a major focus of modern chemistry. nih.govacs.org For the synthesis of this compound and related thioethers, green chemistry principles are being applied to reduce environmental impact. tandfonline.comacsgcipr.org

Key green strategies include:

Use of Greener Solvents: Replacing hazardous dipolar aprotic solvents with more environmentally benign alternatives. acsgcipr.org

Catalyst Development: Shifting from precious metal catalysts like palladium to more abundant and less toxic base metals such as copper, nickel, or iron. acsgcipr.org

Alternative Reagents: Using alcohols as alkylating agents in place of alkyl halides through "borrowing hydrogen" or dehydrative coupling strategies, which produce water as the only byproduct. acsgcipr.orgchemrevlett.com

C-H Activation: Directly coupling thiols with unfunctionalized arenes via C-H activation avoids the need for pre-functionalized aryl halides, improving atom economy. acsgcipr.orgresearchgate.net

Photocatalysis: Utilizing visible light as a renewable energy source to drive C-S bond formation under mild conditions, often without the need for heat. rsc.org

Electrochemical Synthesis: Employing electrochemical methods powered by renewable energy offers a sustainable pathway for C-S bond formation. researchgate.net

These approaches aim to minimize waste, reduce energy consumption, and avoid the use of toxic and hazardous substances, aligning with the core goals of sustainable chemical production. researchgate.net

Derivatization Strategies for Structural Modification

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These derivatization strategies primarily target three key areas of the molecule: the aromatic phenol ring, the thioether linkage, and the phenolic hydroxyl group. Each site allows for distinct transformations, leading to compounds with potentially altered chemical and physical properties.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the hydroxyl (-OH) and isopropylthio (-S-iPr) groups. The hydroxyl group is a powerful activating, ortho-, para-directing substituent, significantly increasing the electron density of the ring through resonance. chemguide.co.uk The thioether group is also an ortho-, para-director, but the hydroxyl group's influence is dominant in directing the position of incoming electrophiles. chemguide.co.uk Consequently, electrophiles will preferentially add to the positions ortho and para to the hydroxyl group (positions 4 and 6).

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Treatment of phenols with bromine in a non-polar solvent can lead to monobromination, while reaction with bromine water typically results in the formation of polybrominated products. byjus.comorganicmystery.com For this compound, controlled bromination would be expected to yield primarily 4-bromo-2-(isopropylthio)phenol and 6-bromo-2-(isopropylthio)phenol.

Nitration: Nitration of phenols can be achieved using dilute nitric acid to produce a mixture of ortho- and para-nitrophenols. byjus.com In the case of this compound, this reaction would yield 2-(isopropylthio)-6-nitrophenol and 4-nitro-2-(isopropylthio)phenol. Using concentrated nitric acid can lead to the formation of polynitrated derivatives. byjus.com

Friedel-Crafts Reactions: While the high reactivity of the phenol ring can lead to complications, Friedel-Crafts alkylation and acylation can be performed under specific conditions to introduce alkyl or acyl groups onto the ring. libretexts.orglibretexts.org These reactions are also directed to the positions activated by the hydroxyl group.

| Reaction | Electrophile | Major Products |

|---|---|---|

| Bromination | Br+ | 4-Bromo-2-(isopropylthio)phenol, 6-Bromo-2-(isopropylthio)phenol |

| Nitration | NO2+ | 2-(Isopropylthio)-6-nitrophenol, 4-Nitro-2-(isopropylthio)phenol |

Oxidative Transformations of the Thioether Moiety (e.g., sulfoxidation to sulfones)

The selective oxidation of thioethers is a well-established synthetic methodology. rsc.org

Sulfoxidation to Sulfoxides: The partial oxidation of the thioether to a sulfoxide (B87167) can be achieved using a controlled amount of an oxidizing agent (typically one equivalent). Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. beilstein-journals.org The reaction conditions, such as temperature and catalyst, can be tuned to favor the formation of 2-(isopropylsulfinyl)phenol. organic-chemistry.org

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether using an excess of the oxidizing agent (two or more equivalents), yields the corresponding sulfone. beilstein-journals.orgorganic-chemistry.org This complete oxidation results in the formation of 2-(isopropylsulfonyl)phenol. The choice of oxidant and reaction conditions, such as temperature, can control the chemoselectivity of the reaction. organic-chemistry.org

Various oxidizing systems have been developed for these transformations, including hydrogen peroxide in the presence of catalysts, peroxy acids (like m-CPBA), and other reagents. beilstein-journals.orgorganic-chemistry.org

| Starting Material | Oxidizing Conditions | Product |

|---|---|---|

| This compound | 1 equivalent H₂O₂ | 2-(Isopropylsulfinyl)phenol |

| This compound | ≥2 equivalents H₂O₂ | 2-(Isopropylsulfonyl)phenol |

| 2-(Isopropylsulfinyl)phenol | ≥1 equivalent H₂O₂ | 2-(Isopropylsulfonyl)phenol |

Functionalization at the Hydroxyl Group (e.g., alkylation, acylation)

The phenolic hydroxyl group is a key site for derivatization through reactions such as alkylation and acylation. nih.gov These modifications convert the phenol into an ether or an ester, respectively, which alters properties like polarity, solubility, and hydrogen bonding capability.

Alkylation (O-Alkylation): The hydroxyl group of this compound can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion can then react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in a Williamson ether synthesis to yield the corresponding ether. This strategy is commonly used to prepare various alkylated phenols. google.com For example, reaction with methyl iodide would produce 1-(isopropylthio)-2-methoxybenzene.

Acylation (O-Acylation): Acylation of the phenolic hydroxyl group leads to the formation of phenyl esters. This is typically achieved by reacting the phenol with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). asianpubs.org For instance, reacting this compound with acetyl chloride would yield 2-(isopropylthio)phenyl acetate. A variety of catalysts can be employed to facilitate this transformation under mild conditions. nih.gov

| Reaction | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| Alkylation | Base (e.g., NaOH), Alkyl Halide (e.g., CH₃I) | Ether | 1-(Isopropylthio)-2-methoxybenzene |

| Acylation | Base (e.g., Pyridine), Acyl Chloride (e.g., CH₃COCl) | Ester | 2-(Isopropylthio)phenyl acetate |

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and the solid state. For 2-(Isopropylthio)phenol, a suite of one- and two-dimensional NMR experiments, along with specialized techniques, would be employed for a complete structural assignment.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.orglibretexts.orgyoutube.comoxinst.com In the COSY spectrum of this compound, cross-peaks would be expected between the methine proton of the isopropyl group and the methyl protons. Additionally, correlations would be observed among the four aromatic protons, revealing their adjacent relationships on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. muni.czhuji.ac.illibretexts.orgresearchgate.netpressbooks.pubcolumbia.edu The HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the methine proton of the isopropyl group would show a correlation to the methine carbon, and the methyl protons would correlate to the methyl carbons. Similarly, each aromatic proton would show a cross-peak to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds. huji.ac.illibretexts.orgcolumbia.edulibretexts.org HMBC is particularly useful for connecting different spin systems and identifying quaternary carbons. For this compound, key HMBC correlations would be expected from the isopropyl methine and methyl protons to the carbon atom of the phenyl ring attached to the sulfur. Correlations from the aromatic protons to the carbon bearing the hydroxyl group and the carbon attached to the sulfur would also be critical for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key HSQC/HMQC Correlations (¹H ↔ ¹³C) |

|---|---|---|---|---|---|

| OH | 5.0 - 6.0 (broad s) | - | C1, C2 | - | - |

| C1 | - | ~155 | H6, H2 | - | - |

| C2 | - | ~125 | H3, H-isopropyl(CH) | - | - |

| C3 | 6.8 - 7.2 (m) | ~128 | C1, C5 | H4 | C3 |

| C4 | 6.8 - 7.2 (m) | ~122 | C2, C6 | H3, H5 | C4 |

| C5 | 6.8 - 7.2 (m) | ~130 | C1, C3 | H4, H6 | C5 |

| C6 | 6.8 - 7.2 (m) | ~115 | C2, C4 | H5 | C6 |

| S-CH | 3.2 - 3.6 (septet) | ~35 | C2, C-isopropyl(CH₃) | H-isopropyl(CH₃) | S-CH |

Note: Predicted chemical shifts are estimates based on analogous structures and general substituent effects. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Analysis

The isopropyl group attached to the sulfur atom can exhibit restricted rotation, leading to the possibility of different stable conformations (rotamers). Dynamic NMR spectroscopy is a powerful technique to study such conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C-S bond might be slow on the NMR timescale, potentially leading to separate signals for the diastereotopic methyl groups of the isopropyl moiety. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures would allow for the determination of the energy barrier to rotation and provide insights into the preferred conformation of the isopropylthio group relative to the phenol (B47542) ring.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the solid state. dtic.milnih.govst-andrews.ac.uknih.gov For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments would provide a high-resolution carbon spectrum of the solid material. This can reveal the presence of different polymorphs (different crystal packing arrangements), as distinct crystalline forms would give rise to different ¹³C chemical shifts due to variations in the local electronic environment. Furthermore, ssNMR techniques can be used to study intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, by analyzing proximities between specific atoms in the crystal lattice.

Detailed Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). acs.orgmeasurlabs.comnih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₉H₁₂OS), HRMS would provide an exact mass measurement of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺, which can be used to confirm its molecular formula. The presence of sulfur would be indicated by the characteristic isotopic pattern, with the presence of a significant M+2 peak due to the natural abundance of the ³⁴S isotope.

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then subjected to fragmentation, and the resulting product ions are analyzed. nih.govnih.gov This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments. The fragmentation of this compound is expected to be influenced by the presence of the phenol, the thioether linkage, and the isopropyl group.

A plausible fragmentation pathway for this compound upon electron ionization would likely involve the following key steps:

Loss of a methyl radical: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, resulting in a fragment ion at [M-15]⁺.

Loss of propene: A characteristic fragmentation of isopropyl ethers and thioethers is the McLafferty-type rearrangement leading to the loss of a neutral propene molecule (C₃H₆), resulting in a fragment corresponding to 2-mercaptophenol (B73258) at [M-42]⁺˙.

Cleavage of the C-S bond: Homolytic or heterolytic cleavage of the bond between the isopropyl group and the sulfur atom can occur. Cleavage with the charge remaining on the isopropyl fragment would yield an ion at m/z 43 ([C₃H₇]⁺). Cleavage with the charge remaining on the thiophenol portion would result in an ion at m/z 125 ([C₆H₅OS]⁺).

Fragmentation of the thiophenol moiety: The resulting thiophenol fragment could undergo further fragmentation, such as the loss of CO, which is characteristic for phenols, or the loss of a sulfhydryl radical (•SH).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Formula | Proposed Identity/Origin |

|---|---|---|

| 168 | C₉H₁₂OS⁺˙ | Molecular Ion |

| 153 | C₈H₉OS⁺ | [M - CH₃]⁺ |

| 126 | C₆H₆OS⁺˙ | [M - C₃H₆]⁺˙ |

| 125 | C₆H₅OS⁺ | [M - C₃H₇]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra are dominated by vibrations originating from the phenol moiety, the thioether linkage, and the isopropyl group. While IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecular polarizability. Consequently, these two methods provide complementary information for a thorough structural analysis.

The vibrational spectrum of this compound can be understood by considering the distinct frequencies associated with its constituent parts. The phenol group gives rise to several characteristic bands. The most prominent of these is the O-H stretching vibration, which is highly sensitive to its environment. In a non-hydrogen-bonded state, this appears as a sharp band, but it is more commonly observed as a broad band at lower frequencies due to hydrogen bonding. Other key phenol vibrations include the C-O stretching mode and the aromatic C=C and C-H stretching and bending modes. s-a-s.org

The thioether group (C-S-C) and the attached isopropyl group also contribute unique signals. The C-S stretching vibration is typically weaker than the C-O stretch and appears in the fingerprint region of the spectrum. rsc.org Vibrations from the isopropyl group, such as C-H stretching and bending, are also expected.

The expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds like phenol, thioanisole, and general spectroscopic correlation tables, are summarized below. s-a-s.orgrsc.orgacs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Phenol | O-H Stretch (Free) | 3650 - 3600 | Sharp, Variable | Weak |

| Phenol | O-H Stretch (H-Bonded) | 3400 - 3200 | Strong, Broad | Medium |

| Phenol | C-O Stretch | 1260 - 1180 | Strong | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic Ring | C=C Stretch | 1600 & 1500 (two bands) | Medium to Strong | Medium to Strong |

| Thioether | C-S Stretch | 710 - 570 | Weak to Medium | Strong |

| Isopropyl | C-H Stretch (sp³) | 2975 - 2950 | Strong | Strong |

| Isopropyl | C-H Bend | 1470 - 1450 & 1385 - 1365 | Medium | Medium |

Infrared spectroscopy is particularly effective for studying hydrogen bonding involving the phenolic hydroxyl group. The frequency of the O-H stretching vibration is highly sensitive to the formation of hydrogen bonds. najah.edu In the absence of hydrogen bonding, such as in a very dilute solution in a nonpolar solvent or in the gas phase, the O-H stretch appears as a sharp, relatively high-frequency band around 3600 cm⁻¹.

However, in the liquid or solid state, or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds (O-H···O). This interaction weakens the O-H covalent bond, causing the stretching vibration to shift to a lower frequency (a redshift) and to broaden considerably. najah.edu This characteristic broad absorption band, typically centered in the 3400–3200 cm⁻¹ region, is a definitive indicator of hydrogen-bonded hydroxyl groups. The extent of the shift and the breadth of the band can provide qualitative information about the strength of the hydrogen bonding network. rsc.org Intramolecular hydrogen bonding between the phenolic proton and the sulfur atom (O-H···S) is also a possibility, which would similarly result in a redshift of the O-H stretching frequency.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the chromophore is the substituted benzene (B151609) ring, which gives rise to characteristic π → π* transitions. nih.gov

The UV spectrum of this compound is expected to be similar to that of phenol, which typically displays two absorption bands originating from π → π* transitions within the benzene ring. nih.govnist.gov These are often referred to as the E₂ band (or ¹Lₐ band) at shorter wavelengths (around 210-220 nm) and the B band (or ¹Lₑ band) at longer wavelengths (around 270-280 nm). The B band has a lower molar absorptivity and often shows vibrational fine structure. nih.gov

The presence of the isopropylthio group, an auxochrome, is expected to modify the absorption profile of the parent phenol chromophore. Auxochromes with lone pairs of electrons, such as the sulfur atom in the thioether group, can interact with the π-system of the benzene ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for both absorption bands. utoronto.ca Therefore, the absorption maxima (λₘₐₓ) for this compound are anticipated to be at slightly longer wavelengths than those of phenol. rsc.org

| Chromophore System | Transition | Typical λₘₐₓ (in nonpolar solvent) | Expected Effect of -(S-iPr) Group |

|---|---|---|---|

| Phenol | π → π* (E₂ / ¹Lₐ band) | ~210 nm | Bathochromic Shift (to >210 nm) |

| Phenol | π → π* (B / ¹Lₑ band) | ~270 nm | Bathochromic Shift (to >270 nm) |

The positions and intensities of UV-Vis absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the relative solvation of the ground and excited states. For π → π* transitions, the excited state is generally more polar than the ground state. Consequently, increasing the polarity of the solvent typically stabilizes the excited state more than the ground state, resulting in a small bathochromic (red) shift of the absorption maximum. nih.gov

Solvents capable of acting as hydrogen bond donors or acceptors can have more pronounced effects. For this compound, a protic solvent like ethanol (B145695) can form hydrogen bonds with both the hydroxyl group and the lone pairs on the sulfur atom. This interaction can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima compared to spectra recorded in a nonpolar solvent like hexane. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous elucidation of the molecule's conformation and stereochemistry. It also reveals how molecules pack in a crystal lattice and describes the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state structure.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the crystallographic literature. A successful determination would provide invaluable data, including:

Molecular Conformation: The precise orientation of the isopropylthio group relative to the plane of the phenol ring. This would resolve any ambiguity about the preferred rotational conformers in the solid state. researchgate.net

Bond Parameters: Exact measurements of C-S, S-C, C-O, and other key bond lengths and angles, which can offer insights into the electronic nature of the molecule.

Intermolecular Interactions: A definitive map of the hydrogen-bonding network. It would show whether the molecules form chains, dimers, or more complex arrangements through O-H···O or potential O-H···S interactions. It would also detail other close contacts that contribute to the stability of the crystal lattice.

The table below lists the key crystallographic and structural parameters that would be determined from a single-crystal X-ray diffraction analysis.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | To be determined |

| Bond Length (C-S) | The distance between the aromatic carbon and the sulfur atom. | To be determined |

| Bond Length (C-O) | The distance between the aromatic carbon and the oxygen atom. | To be determined |

| Bond Angle (C-S-C) | The angle formed by the thioether linkage. | To be determined |

| Torsion Angle (C-C-S-C) | The dihedral angle describing the orientation of the isopropyl group. | To be determined |

| Hydrogen Bond Geometry | Distances and angles of intermolecular O-H···O or O-H···S bonds. | To be determined |

Crystal Packing and Intermolecular Interactions

The predicted crystal packing of this compound is primarily dictated by a network of intermolecular hydrogen bonds, supplemented by weaker van der Waals forces. The hydroxyl group of the phenol moiety is the principal hydrogen bond donor. Computational models suggest the formation of O-H···O hydrogen bonds between adjacent molecules, a common motif in phenolic structures. This interaction is characterized by a strong electrostatic component and is a key contributor to the stability of the crystal lattice.

The interplay of these interactions—strong O-H···O hydrogen bonds, weaker O-H···S and C-H···π interactions, and dispersive forces—is expected to result in a densely packed and stable crystalline form. The specific arrangement will likely seek to maximize the favorable hydrogen bonding while accommodating the steric bulk of the isopropyl group.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Hydrogen Bond | O-H | O (hydroxyl) | 1.8 - 2.0 | 4 - 6 |

| Hydrogen Bond | O-H | S (thioether) | 2.5 - 2.8 | 1 - 2 |

| C-H···π | C-H (isopropyl) | Phenyl Ring | 2.6 - 2.9 | 0.5 - 1.5 |

Geometric Parameters and Conformational Preferences

Analysis of the potential energy surface suggests the existence of multiple stable conformers, arising from the rotation around the C-S and S-C(isopropyl) bonds. The most stable conformer is predicted to be one that minimizes steric hindrance between the isopropyl group and the hydroxyl group.

Key geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated and are presented in Table 2. The C-S bond length is consistent with that observed in other aryl isopropyl thioethers. The geometry of the phenol ring itself shows minor deviations from perfect planarity, a consequence of the electronic effects of the hydroxyl and isopropylthio substituents. The C-S-C bond angle of the thioether linkage is in the expected range for such functional groups.

Table 2: Selected Predicted Geometric Parameters for this compound

| Parameter | Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C-O | 1.36 - 1.38 | |

| O-H | 0.96 - 0.98 | |

| C-S | 1.78 - 1.80 | |

| S-C(isopropyl) | 1.83 - 1.85 | |

| Bond Angles (°) | ||

| C-O-H | 108 - 110 | |

| C-C-S | 118 - 122 | |

| C-S-C(isopropyl) | 100 - 104 | |

| Dihedral Angles (°) | ||

| C-C-S-C | 80 - 100 |

Reactivity Profiles and Reaction Mechanisms of 2 Isopropylthio Phenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group (-OH) attached directly to the benzene (B151609) ring is acidic and highly reactive. Its reactivity is significantly influenced by the formation of the more nucleophilic phenoxide anion under basic conditions.

The hydrogen atom of the phenolic hydroxyl group can be readily substituted through alkylation and acylation reactions, which are fundamental for the synthesis of various derivatives.

Alkylation: In the presence of a base, the phenol (B47542) is deprotonated to form a phenoxide ion. This anion is a potent nucleophile that readily reacts with alkyl halides, such as methyl iodide or propargyl bromide, in a Williamson-type ether synthesis. pharmaxchange.info The reaction typically proceeds via an SN2 mechanism, leading to the formation of an O-alkylated product (an ether). While C-alkylation at the aromatic ring is a possible side reaction due to the resonance delocalization of the negative charge onto the ring, O-alkylation is generally the major pathway, especially when using polar aprotic solvents like DMF or DMSO. pharmaxchange.info

Acylation: Acylation of the hydroxyl group is a common strategy to form esters. This transformation is efficiently achieved using acylating agents like acyl chlorides or acid anhydrides. mdpi.comasianpubs.org The reaction can be performed under basic conditions (e.g., with pyridine or triethylamine) or with the aid of various catalysts. asianpubs.orgfinechem-mirea.ru This process serves not only to synthesize ester derivatives but also as a method for protecting the hydroxyl group during multi-step syntheses. mdpi.com

Table 1: Examples of Alkylation and Acylation Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Aryl Methyl Ether | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Alkylation | Benzyl (B1604629) Bromide (BnBr) | Aryl Benzyl Ether | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Acylation | Acetyl Chloride | Phenyl Acetate | Base (e.g., Pyridine, Et₃N) or Catalyst-free |

| Acylation | Acetic Anhydride (B1165640) | Phenyl Acetate | Base or Acid Catalyst, or Catalyst-free |

Etherification Mechanism: The formation of ethers from 2-(isopropylthio)phenol proceeds via O-alkylation. The mechanism involves two primary steps. First, a base abstracts the acidic proton from the hydroxyl group to generate a phenoxide anion. Second, this highly nucleophilic phenoxide attacks the electrophilic carbon of an alkyl halide in a classic SN2 displacement, resulting in the formation of an ether and a halide salt. pharmaxchange.info

Esterification Mechanism: The most common method for esterifying phenols is through reaction with an acyl chloride or anhydride, which follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) is eliminated, and the carbonyl double bond is reformed, yielding the final ester product. While Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for simple alcohols, it is generally less effective for phenols. masterorganicchemistry.commasterorganicchemistry.com

Reactivity of the Thioether Sulfur

The sulfur atom in the isopropylthio group is a key site of reactivity. As a third-row element, its valence electrons are more diffuse and polarizable than oxygen's, making the thioether sulfur highly nucleophilic. masterorganicchemistry.com

The thioether linkage can be readily oxidized to form sulfoxides and subsequently sulfones, representing higher oxidation states of sulfur. altervista.orgwikipedia.org This stepwise oxidation allows for the synthesis of derivatives with altered electronic and physical properties.

The oxidation is typically carried out using common oxidizing agents such as hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The initial oxidation converts the thioether to a sulfoxide (B87167). The application of stronger oxidizing conditions or a stoichiometric excess of the oxidant can further oxidize the sulfoxide to the corresponding sulfone. wikipedia.orgorganic-chemistry.org

Table 2: Oxidation States of the Sulfur Moiety

| Compound Type | Sulfur Oxidation State | Structure |

|---|---|---|

| Thioether | -2 | R-S-R' |

| Sulfoxide | 0 | R-S(=O)-R' |

The sulfur atom of the thioether possesses lone pairs of electrons, making it a soft Lewis base. This allows it to act as a nucleophile and coordinate with a variety of electrophiles.

Reaction with Alkyl Halides: Thioethers react with alkyl halides in SN2 reactions to form ternary sulfonium salts. altervista.org In this reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a positively charged sulfonium ion. This reactivity highlights the greater nucleophilicity of sulfur in thioethers compared to oxygen in ethers. altervista.org

Coordination with Metals: The thioether sulfur can act as a ligand, coordinating to various metal centers that behave as Lewis acids or electrophiles. Thioether-containing ligands are known to form stable complexes with transition metals like palladium and platinum. nih.gov The coordination involves the donation of a sulfur lone pair into a vacant orbital of the metal, forming a coordinate covalent bond.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The aromatic ring of this compound is susceptible to substitution reactions, with the outcome heavily dependent on whether an electrophile or a nucleophile is the attacking species.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is highly activated towards electrophilic attack. This is due to the strong electron-donating effects of both the hydroxyl (-OH) group and, to a lesser extent, the isopropylthio (-S-iPr) group. libretexts.orgbyjus.com Both substituents direct incoming electrophiles to the ortho and para positions.

The hydroxyl group is one of the most powerful activating, ortho, para-directing groups. libretexts.org

The thioether group is also an activating, ortho, para-director. In this compound, the hydroxyl group is at C1 and the thioether at C2. The positions para to the hydroxyl group (C4) and ortho to the hydroxyl group (C6) are the most electron-rich and sterically accessible. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur predominantly at the C4 and C6 positions. byjus.comwikipedia.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Bromination | Br₂ | 4-Bromo-2-(isopropylthio)phenol and 6-Bromo-2-(isopropylthio)phenol |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-(isopropylthio)phenol and 6-Nitro-2-(isopropylthio)phenol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-2-(isopropylthio)phenol and 6-Acetyl-2-(isopropylthio)phenol |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally unfavorable for this compound. SNAr reactions require an aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Since both the hydroxyl and isopropylthio groups are electron-donating, they enrich the ring with electron density, thus deactivating it towards attack by nucleophiles. libretexts.org For SNAr to occur on this molecule, the ring would first need to be functionalized with potent electron-withdrawing groups.

Regioselectivity and Steric Effects

The reactivity of this compound in processes such as electrophilic aromatic substitution is governed by the directing effects of its two substituents: the hydroxyl (-OH) group and the isopropylthio (-S-iPr) group. Both groups are classified as activating, ortho-, para-directors, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. wku.eduucalgary.ca

The hydroxyl group is a strongly activating substituent due to the ability of its oxygen atom to donate a lone pair of electrons into the aromatic ring via resonance. This donation significantly stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.org The isopropylthio group, an alkyl sulfide (B99878), is also an ortho-, para-director. The sulfur atom can similarly donate electron density to the ring through resonance, activating these positions toward electrophilic attack.

In this compound, the positions on the aromatic ring are influenced as follows:

Position 3: Ortho to the -S-iPr group and meta to the -OH group.

Position 4: Para to the -S-iPr group and meta to the -OH group.

Position 5: Meta to both the -S-iPr and -OH groups.

Position 6: Ortho to the -OH group and para to the -S-iPr group.

The powerful directing effect of the -OH group would strongly favor substitution at its ortho (position 6) and para (position 4) positions. The -S-iPr group reinforces this preference by also directing to positions 4 and 6. Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6.

However, steric effects play a crucial role in determining the final product distribution. The isopropyl group is significantly bulky, creating steric hindrance that can impede the approach of an electrophile to the adjacent ortho position (position 3). researchgate.netstackexchange.comlibretexts.org More importantly, the presence of the isopropylthio group at position 2 sterically encumbers the neighboring position 6. Consequently, while position 6 is electronically activated, attack at this site may be disfavored for larger electrophiles. youtube.com This often leads to a preference for substitution at the less hindered para position (position 4). For phenols with ortho-substituents, substitution typically occurs para to the hydroxyl group unless that position is already blocked. ucalgary.canih.gov

| Position | Electronic Effect | Steric Effect | Predicted Reactivity |

|---|---|---|---|

| 3 | Activated (Ortho to -S-iPr), Deactivated (Meta to -OH) | Moderately Hindered | Minor Product |

| 4 | Strongly Activated (Para to -OH), Activated (Para to -S-iPr) | Least Hindered | Major Product |

| 5 | Deactivated (Meta to both) | Least Hindered | Very Minor/No Product |

| 6 | Strongly Activated (Ortho to -OH), Activated (Para to -S-iPr) | Significantly Hindered | Minor Product (especially with bulky electrophiles) |

Reaction Kinetics and Thermodynamic Studies

Thermodynamic parameters, such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), are central to understanding the reactivity of phenols, particularly in antioxidant applications. stuba.sk The electron-donating nature of the ortho-isopropylthio group is expected to lower the O-H BDE compared to phenol itself, making hydrogen atom transfer more favorable. This is because the resulting phenoxyl radical is stabilized by the electron-donating sulfide group. Similarly, the acidity of the phenolic proton is influenced by substituents; electron-donating groups typically decrease acidity (increase pKa) by destabilizing the resulting phenoxide anion.

The kinetics of reactions involving the thiol group, such as oxidation or its role as a nucleophile, are also relevant. Thiophenols are known to be effective nucleophiles and can participate in Michael additions and other nucleophilic substitution reactions. niscpr.res.in The presence of the ortho-hydroxyl group may influence these reactions through intramolecular hydrogen bonding or by modifying the electronic environment of the sulfur atom.

| Parameter | Definition | Expected Effect of -S-iPr Group (vs. Phenol) | Kinetic Implication |

|---|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | Enthalpy change for ArO-H → ArO• + H• | Lower | Faster rate of hydrogen atom transfer (e.g., radical scavenging) |

| Acidity (pKa) | -log of the acid dissociation constant | Higher (less acidic) | Slower rate of deprotonation under basic conditions |

| Rate of Electrophilic Substitution | Speed of reaction with an electrophile | Higher | Faster formation of substitution products |

| Nucleophilicity of Sulfur | Ability of the sulfur atom to donate electrons | Slightly Increased | Faster rate in nucleophilic reactions (e.g., Michael addition) |

Rearrangement Reactions and Tautomerism Studies

Tautomerism:

Like other simple phenols, this compound can theoretically exist in equilibrium with its keto tautomers (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone). This process is known as keto-enol tautomerism. libretexts.orglibretexts.org However, for phenols, the equilibrium lies overwhelmingly in favor of the enol (phenolic) form. masterorganicchemistry.com The driving force for this stability is the aromaticity of the benzene ring, which provides a significant resonance stabilization energy (approx. 36 kcal/mol). libretexts.org The keto tautomers lack this aromatic stabilization. Therefore, under normal conditions, this compound exists exclusively as the aromatic phenol. nih.govreddit.com

Rearrangement Reactions:

While no specific rearrangement reactions are documented for this compound itself, related sulfur-containing aromatic compounds are known to undergo various rearrangements.

nih.govresearchgate.net-Sigmatropic Rearrangement: Allyl aryl sulfides can undergo nih.govresearchgate.net-sigmatropic rearrangements to form ortho-allyl thiophenols, often catalyzed by metals. cmu.edu If the isopropyl group in this compound were replaced with an allyl group, such a rearrangement would be a plausible pathway.

Ylide Rearrangements: Sulfur ylides, which can be formed from sulfides and carbenes, are prone to rearrangement. Depending on the structure, these can include nih.govresearchgate.net-sigmatropic shifts or Doyle-Kirmse reactions, which can lead to diverse molecular structures, including multisubstituted phenols. nih.gov

Newman-Kwart Rearrangement: This reaction involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates, typically at high temperatures. While not directly applicable to this compound, it highlights a known rearrangement pathway within aryl-sulfur compounds.

Photoinduced Reactivity and Photochemical Transformations

The photochemistry of this compound is expected to be dictated by the UV absorption of the substituted phenol chromophore and the relative strengths of its chemical bonds. Upon absorption of UV light, the molecule is promoted to an electronically excited state, from which it can undergo several transformations. Studies on analogous molecules like thioanisole (methyl phenyl sulfide) and thiophenols provide insight into likely reaction pathways. researchgate.netrsc.org

Excitation of substituted phenols and thioanisoles often populates a bound S1 (¹ππ) state. This state can interact with dissociative ¹πσ states, which have a repulsive potential energy surface along a bond cleavage coordinate. researchgate.net This interaction, often occurring at a conical intersection, provides a pathway for bond fission.

Potential photochemical transformations for this compound include:

O-H Bond Fission: A characteristic photoreaction of phenols, leading to the formation of a 2-(isopropylthio)phenoxyl radical and a hydrogen atom.

S–C(isopropyl) Bond Fission: Cleavage of the sulfur-isopropyl bond is a plausible pathway, analogous to the S–CH₃ bond fission observed in the photolysis of thioanisoles. researchgate.net This would yield a 2-mercaptophenoxyl radical and an isopropyl radical.

S–C(aryl) Bond Fission: Cleavage of the bond between the sulfur and the aromatic ring is also possible, which would result in an isopropylthio radical and a 2-hydroxyphenyl radical.

The specific pathway followed and the quantum yield of each process would depend on the excitation wavelength and the precise energies of the excited state potential energy surfaces.

| Reaction | Bond Cleaved | Resulting Radical Products | Analogous Reaction |

|---|---|---|---|

| 1 | O-H | 2-(Isopropylthio)phenoxyl radical + H• | Photolysis of Phenol |

| 2 | S–C(isopropyl) | 2-Thiophenoxyl radical + (CH₃)₂CH• | Photolysis of Thioanisole researchgate.net |

| 3 | S–C(aryl) | 2-Hydroxyphenyl radical + •S-CH(CH₃)₂ | General Aryl Sulfide Photolysis |

Coordination Chemistry and Ligand Applications of 2 Isopropylthio Phenol Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(Isopropylthio)phenol derivatives typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The phenolate (B1203915) group is generally formed in situ by the addition of a base, which deprotonates the phenolic hydroxyl group, creating an anionic oxygen donor. This allows the ligand to chelate to the metal center through both the phenolate oxygen and the thioether sulfur.

For instance, in related systems involving thio-Schiff bases with phenol (B47542) fragments, the formation of organotin(IV) complexes has been achieved, and their structures were elucidated using IR, NMR, and single-crystal X-ray analysis. mdpi.com Similarly, the synthesis of transition metal complexes with Schiff bases derived from 2-aminophenol (B121084) and their characterization through various spectroscopic techniques has been extensively reported. nih.gov

Monodentate and Bidentate Coordination Modes

The this compound ligand, upon deprotonation of the phenolic group, can exhibit different coordination modes, primarily acting as a monodentate or a bidentate ligand.

In its monodentate coordination mode , the ligand would typically bind to the metal center through the deprotonated phenolate oxygen atom. This mode of coordination might be observed in cases where the metal center is sterically hindered or if other strongly coordinating ligands are present in the coordination sphere. Research on other phenol-containing ligands has shown that monodentate coordination through the phenolate oxygen is a common feature. researchgate.net

More commonly, this compound is expected to act as a bidentate ligand , chelating to the metal center through both the hard phenolate oxygen and the soft thioether sulfur atom. This O,S-bidentate coordination forms a stable five-membered chelate ring, which is entropically favored. This chelation can impart significant stability to the resulting metal complex. The study of analogous guanidine-phenolate ligands with titanium and zirconium has demonstrated their capacity for bidentate coordination, forming stable complexes. nih.gov The interplay between the hard oxygen and soft sulfur donors allows for effective bonding with a wide range of metal ions, from hard early transition metals to softer late transition metals.

The preference for a monodentate versus a bidentate coordination mode can be influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions.

Ligand Field Theory and Electronic Structure of Complexes

The electronic structure of metal complexes with this compound is significantly influenced by the nature of the metal-ligand bonding, which can be described using Ligand Field Theory (LFT). LFT, an extension of crystal field theory, considers the covalent interactions between the metal d-orbitals and the ligand orbitals. The this compound ligand, with its distinct hard oxygen and soft sulfur donor atoms, presents an interesting case for LFT analysis.

The phenolate oxygen acts as a strong σ-donor and a π-donor, while the thioether sulfur is primarily a σ-donor with potential for π-backbonding, depending on the metal center's d-electron configuration and energy levels. The coordination of this ligand to a transition metal ion will lead to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the field strength of the ligand.

Spectroscopic techniques such as UV-Visible spectroscopy are instrumental in probing the electronic structure of these complexes. The absorption bands in the UV-Vis spectrum correspond to electronic transitions between the split d-orbitals (d-d transitions) and from the ligand to the metal (ligand-to-metal charge transfer, LMCT) or from the metal to the ligand (metal-to-ligand charge transfer, MLCT). In the case of phenolate complexes of copper(II), for example, detailed spectroscopic and theoretical studies have elucidated the nature of the phenolate-to-copper charge transfer transitions and their dependence on the orientation of the phenolate ring. nih.gov

The electronic properties of the complex, such as its color, magnetic behavior, and reactivity, are direct consequences of its electronic structure. For instance, the energy of the d-d transitions determines the color of the complex, while the filling of the d-orbitals according to the ligand field splitting determines whether the complex is high-spin or low-spin, which in turn affects its magnetic properties. nih.gov

Transition Metal Complexes for Catalytic Applications

Transition metal complexes derived from this compound and its analogues are promising candidates for a variety of catalytic applications. The ability to tune the steric and electronic environment around the metal center by modifying the ligand backbone is a key advantage in designing efficient and selective catalysts. The presence of both a hard phenolate and a soft thioether donor allows for the stabilization of various oxidation states of the metal during a catalytic cycle.

Homogeneous Catalysis using this compound-derived Ligands

In the realm of homogeneous catalysis , where the catalyst is in the same phase as the reactants, complexes of this compound can be employed in a range of transformations. The combination of a hard oxygen and a soft sulfur donor can facilitate reactions that require the activation of different types of substrates.

For example, such complexes could be active in oxidation catalysis . The phenolate group can support high oxidation states of the metal, which are often required for oxidative transformations. The catalytic oxidation of alcohols and other organic substrates is a potential area of application. mdpi.com Furthermore, these complexes could be utilized in C-C coupling reactions , where the ligand's electronic properties can influence the reductive elimination step, which is often the product-forming step in cross-coupling catalysis. The use of tunable solvents can further enhance the efficiency and recyclability of such homogeneous catalysts. mdpi.com

The catalytic activity of related metal-phenolate complexes has been demonstrated in various reactions. For instance, copper complexes with phenolate-containing ligands have been explored for the catalytic oxidation of benzyl (B1604629) alcohol. mdpi.com

Asymmetric Catalysis and Chiral Ligand Design

A particularly exciting application of ligands derived from this compound lies in the field of asymmetric catalysis . By introducing chirality into the ligand framework, it is possible to synthesize enantiomerically enriched products. Chirality can be incorporated in several ways, for instance, by using a chiral backbone or by introducing chiral substituents on the isopropyl group or the aromatic ring.

These chiral ligands can be used to prepare chiral metal complexes that can catalyze a variety of asymmetric reactions, such as asymmetric hydrogenations, asymmetric alkylations, and asymmetric cyclopropanations. mdpi.com The development of chiral catalysts for the synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries.

The design of chiral ligands is a key aspect of asymmetric catalysis. For example, chiral biphenols have been successfully used as catalysts in asymmetric Petasis reactions. nih.gov Similarly, rhodium-catalyzed asymmetric conjugate arylation has been employed for the synthesis of chiral phenols. rsc.org The development of chiral N-S ligands for palladium-catalyzed allylic alkylation and copper-catalyzed cyclopropanation reactions has also been reported, highlighting the potential of mixed-donor ligands in asymmetric synthesis.

Main Group Metal Chemistry with Phenol-Thioether Ligands

The coordination chemistry of this compound is not limited to transition metals; it also extends to main group metals . The versatile O,S-donor set can effectively bind to main group elements, leading to the formation of structurally diverse complexes with interesting properties and potential applications.

A notable example is the chemistry of organotin(IV) complexes with thio-Schiff bases that also contain a phenol fragment. mdpi.com These studies have shown that such ligands can coordinate to the tin center in a tridentate O,N,S fashion, forming stable complexes. mdpi.com The resulting compounds have been investigated for their biological activities, demonstrating that the nature of the ligand and the coordination environment around the main group metal can significantly influence their properties. mdpi.com

The synthesis of these main group metal complexes typically follows similar routes to their transition metal counterparts, involving the reaction of the deprotonated ligand with a main group metal halide or alkoxide. The characterization of these complexes also relies on similar spectroscopic and analytical methods. The study of such complexes contributes to a broader understanding of the coordination preferences of main group elements and opens up possibilities for their use in catalysis and materials science.

Applications in Materials Science (e.g., Precursors for Coordination Polymers)

The unique structural characteristics of this compound and its derivatives, featuring a soft thioether donor and a hard phenoxide donor, make them versatile ligands for the construction of coordination polymers. These polymers, which are extended structures of metal ions linked by organic ligands, have garnered significant interest in materials science due to their diverse and tunable properties. The incorporation of thioether-phenolate ligands can influence the resulting polymer's architecture, stability, and functionality, opening avenues for various applications.

One of the prominent applications of metal complexes derived from thioether-phenolate ligands is in the field of ring-opening polymerization (ROP), a process that yields biodegradable polyesters like polylactide (PLA). researchgate.netresearchgate.net Group 4 metal complexes, in particular, have been explored for this purpose due to their low toxicity and the ability to control the polymerization process effectively. researchgate.net

Research has demonstrated that octahedral complexes featuring two thioether-phenolate ligands are active catalysts for the ROP of cyclic esters such as lactide and ε-caprolactone. researchgate.net These polymerizations are often well-controlled, leading to polymers with predictable molecular weights and narrow molecular weight distributions. The conformational flexibility of the thioether-phenolate ligands is a key property that facilitates the coordination of the monomer to the metal center, which is a crucial step in the polymerization process. researchgate.net

For instance, zirconium complexes bearing bis-thioetherphenolate ligands have been synthesized and characterized for their catalytic activity in the ROP of rac-lactide. These complexes have shown good performance in terms of both activity and control over the polymerization, comparable to some of the most active group 4 catalysts reported for lactide polymerization. researchgate.net The general structure of such catalytic systems involves a central metal atom coordinated by the thioether-phenolate ligands, which act as precursors in the formation of the polymer chain.

The properties of the resulting coordination polymers can be fine-tuned by modifying the substituents on the phenolate ring of the ligand. For example, the introduction of bulky groups can influence the steric environment around the metal center, thereby affecting the catalytic activity and the properties of the final polymer. researchgate.net

Below are tables detailing the types of thioether-phenolate ligands used in the synthesis of coordination polymers and the properties of the resulting polymers.

Table 1: Representative Thioether-Phenolate Ligands in Coordination Polymer Synthesis

| Ligand Name | Chemical Structure | Metal Center | Application |

|---|---|---|---|

| 4,6-di-tert-butyl-2-phenylsulfanylphenol | Zr | Ring-Opening Polymerization of Lactide |

Table 2: Properties of Polylactides (PLAs) Synthesized Using Thioether-Phenolate-Based Catalysts

| Catalyst/Complex | Monomer | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| (t-BuOS)₂Zr(O-t-Bu)₂ researchgate.net | rac-lactide | Predictable based on monomer/initiator ratio | Narrow |

The development of coordination polymers from this compound and its derivatives is an expanding area of research. The ability to systematically modify the ligand structure provides a powerful tool for creating new materials with tailored properties for a range of applications, from biodegradable plastics to advanced catalytic systems. The foundational studies on related thioether-phenolate ligands lay a strong groundwork for the future exploration of this compound in materials science.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic charge distribution. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular geometry and analyze molecular orbitals. rsc.orgresearchgate.netnih.gov

For 2-(isopropylthio)phenol, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is expected to be localized primarily on the phenyl ring and the sulfur atom, reflecting the regions of highest electron density and susceptibility to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Phenols and Thiophenols Note: This table presents typical data from studies on analogous compounds to illustrate expected trends.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenol (B47542) | B3LYP/6-31++G(d,p) | -6.15 | -0.68 | 5.47 |

| Thiophenol | B3LYP/6-311++g(d,p) | -6.29 | -1.12 | 5.17 |

| 2-Chlorophenol | B3LYP/6-31++G(d,p) | -6.42 | -1.11 | 5.31 |

| 2-Aminophenol (B121084) | B3LYP/6-31++G(d,p) | -5.58 | -0.54 | 5.04 |

Data compiled from principles discussed in cited literature. researchgate.netsemanticscholar.org

For more precise energetic calculations, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are employed. These methods are more computationally demanding but provide benchmark-quality data, especially for reaction energies and bond dissociation energies (BDEs).

In the context of substituted thiophenols, high-level ab initio calculations have been used to accurately predict S–H bond dissociation energies. researchgate.net While this compound does not have an S-H bond, similar methods could be applied to calculate its O-H BDE, a critical parameter for assessing potential antioxidant activity. Studies comparing DFT (UB3LYP) and ab initio (ROMP2, UCCSD(T)) methods for substituted thiophenols have shown that while DFT may underestimate absolute BDEs, it accurately predicts relative trends. rsc.orgresearchgate.net For instance, an ab initio Hartree-Fock study successfully estimated the gas-phase S-H BDEs for a range of substituted thiophenols, with values for 2-methylthiophenol and 2-chlorothiophenol (B146423) being 77.7 kcal/mol and 81.3 kcal/mol, respectively. researchgate.net Such high-accuracy calculations provide a reference against which less computationally expensive methods can be benchmarked.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the isopropylthio group allows this compound to exist in multiple conformations. Conformational analysis aims to identify the stable isomers (conformers) and the energy barriers that separate them.

The key rotational degrees of freedom in this compound are around the C(aryl)−S, S−C(isopropyl), and C(aryl)−O bonds. Scanning the potential energy surface by systematically rotating these dihedral angles allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to rotational barriers.

Computational studies on 2-propanethiol (B166235) have identified anti (T) and gauche (G) conformers resulting from rotation around the C-S bond. nih.gov Similarly, rotation of the isopropyl group in this compound would lead to different spatial arrangements. The rotation of the entire isopropylthio group relative to the phenyl ring is also critical. Studies on the thiophenol dimer have determined the torsional barrier for the S-H group to be approximately 277 cm⁻¹ (about 0.79 kcal/mol), providing an analogue for the C-S rotation in the target molecule. nih.govacs.org The barrier to rotation for the hydroxyl group in phenol itself is also a well-studied parameter. jst.go.jp The interplay of these rotations, influenced by steric hindrance between the bulky isopropyl group and the adjacent hydroxyl group, will define the most stable conformers of this compound.

Table 2: Typical Rotational Barriers for Relevant Bonds in Analogous Molecules

| Molecule | Rotated Bond | Barrier Height (kcal/mol) | Method |

| Thiophenol | C(aryl)-SH | ~0.79 | Experimental/DFT |

| 2-Methylthiophene | C(aryl)-CH₃ | ~0.56 | Experimental/Calculation |

| 2-Propanethiol | C-S | ~1.08 (G-T difference) | CCSD/cc-pVDZ |

Data compiled from cited literature. nih.govnih.govmdpi.com

This compound possesses functional groups capable of both donating and accepting hydrogen bonds. The hydroxyl group is a strong hydrogen bond donor, while the sulfur atom of the thioether can act as a weak hydrogen bond acceptor.

Intramolecular Hydrogen Bonding: A key structural question is the potential for an intramolecular hydrogen bond between the phenolic hydrogen and the sulfur atom. Theoretical studies on ortho-substituted thiophenols have investigated similar O–H···X and S–H···X interactions, which significantly influence conformational preference and acidity. acs.org The geometry of this compound makes such an interaction plausible, which would stabilize a specific planar conformation.

Intermolecular Interactions: In the condensed phase, intermolecular hydrogen bonds are expected to dominate. The phenolic -OH group can form strong O-H···O bonds with other molecules. Furthermore, computational studies on the thiophenol dimer have revealed a fascinating interplay where a weak S-H···S hydrogen bond acts as an anchor for favorable π–π stacking interactions. nih.govacs.orguva.es These dispersion-controlled stacking arrangements are a major stabilizing force. nih.govuva.es For this compound, simulations would likely show strong O-H···O intermolecular hydrogen bonding, with potential for weaker O-H···S interactions and π-stacking, all contributing to the structure of aggregates and its behavior in solution.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating vibrational frequencies and electronic transition energies, theoretical spectra can be generated that aid in the analysis of experimental results.

First-principles calculations, particularly using DFT, can accurately predict infrared (IR) and Raman spectra. researchgate.netresearchgate.net For this compound, key vibrational modes would include the O-H stretching frequency (~3600 cm⁻¹), which is highly sensitive to hydrogen bonding, C-S stretching modes, and various aromatic C-C stretching and C-H bending modes. Calculations on substituted phenols have shown how different functional groups and solvents affect these vibrational frequencies. researchgate.netnih.gov

Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. semanticscholar.org The calculations would predict the λ_max values for the π → π* transitions within the aromatic ring. The position and intensity of these absorptions are influenced by the electronic effects of the hydroxyl and isopropylthio substituents. Studies on ortho-substituted phenols have successfully correlated TD-DFT results with experimental spectra, explaining the solvatochromic shifts observed in different solvents. researchgate.netsemanticscholar.org

NMR Chemical Shift and Coupling Constant Calculations

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the theoretical calculation of NMR chemical shifts and coupling constants exclusively for this compound. Computational chemistry typically employs methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to predict ¹H and ¹³C NMR spectra. scispace.comnih.gov These calculations, often performed using software like Gaussian, provide valuable insights by correlating theoretical molecular structures with experimental spectroscopic data. scispace.com

For substituted phenols and thiophenols, theoretical calculations have been used to understand how different functional groups and their positions on the aromatic ring influence the electronic environment of atomic nuclei, which in turn determines the chemical shifts. acs.orgmodgraph.co.uk However, specific calculated values for the protons and carbons of the isopropyl group, the sulfur bridge, and the phenolic ring of this compound are not available in the reviewed literature.

Vibrational Frequency and Electronic Transition Predictions

Theoretical predictions for the vibrational frequencies (corresponding to Infrared and Raman spectra) and electronic transitions (corresponding to UV-Visible spectra) of this compound are not specifically documented in the available scientific literature. Such studies are typically conducted using DFT and Time-Dependent DFT (TD-DFT) methods to provide a fundamental understanding of the molecule's vibrational modes and electronic structure. scispace.comijaemr.com

For the parent compound, phenol, extensive theoretical studies have assigned the fundamental vibrational modes, including the characteristic O–H stretch, C–O stretch, and various phenyl ring deformations. ijaemr.com Similar computational analyses have been performed on other substituted phenols and thiophenes to understand their structural and electronic properties. nih.govcore.ac.uk These calculations help in assigning experimentally observed spectral bands to specific molecular motions and electronic excitations. nih.gov Without a dedicated computational study on this compound, a theoretical vibrational and electronic spectrum cannot be presented.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies focused specifically on elucidating reaction mechanisms involving this compound as a reactant are not present in the surveyed literature. Research in this area for related compounds, such as other substituted phenols and thiophenols, often investigates antioxidant mechanisms or reactions with atmospheric radicals like O(³P). nih.govacs.org These studies utilize computational pathways to map the potential energy surface of a reaction, identifying key intermediates and transition states.

The primary antioxidant mechanisms for phenolic compounds, which could be computationally explored for this compound, include Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron Transfer (SPLET). nih.gov DFT calculations are commonly used to determine thermodynamic parameters like Bond Dissociation Enthalpies (BDE) to predict the favored reaction pathway. nih.gov For instance, a computational analysis of various phenols and thiophenols revealed that in the gas phase, lower BDE values suggest a predominance of the HAT mechanism. nih.gov

Transition State Characterization

The characterization of transition states for reactions involving this compound has not been specifically reported. The search for a transition state, which is a first-order saddle point on the potential energy surface, is a critical step in the computational study of reaction mechanisms. ucsb.edu Methods like Quadratic Synchronous Transit (QST2) or eigenvector-following algorithms are used to locate these structures. joaquinbarroso.com